3-Aminopyrazolo[1,5-a]pyrimidine
CAS No.: 232600-93-0
Cat. No.: VC21086289
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![3-Aminopyrazolo[1,5-a]pyrimidine - 232600-93-0](/images/no_structure.jpg)
Specification
CAS No. | 232600-93-0 |
---|---|
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyrimidin-3-amine |
Standard InChI | InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2 |
Standard InChI Key | QRSZMEQQBAGKPH-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C(C=N2)N)N=C1 |
Canonical SMILES | C1=CN2C(=C(C=N2)N)N=C1 |
Introduction
Chemical Structure and Properties
3-Aminopyrazolo[1,5-a]pyrimidine (CAS: 232600-93-0) is characterized by a bicyclic heterocyclic structure consisting of a pyrazole ring fused to a pyrimidine ring, with an amino group positioned at the 3-position . The molecular formula is C6H6N4 with a molecular weight of 134.14 g/mol .
The compound features a planar nitrogen-containing heterocyclic framework that contributes significantly to its biological activities . Its structure allows for considerable synthetic flexibility, enabling modifications at multiple positions to enhance pharmacological properties . The spatial arrangement of the nitrogen atoms within the fused ring system imparts distinct electronic and steric properties that facilitate interaction with various biological targets.
Key structural features include:
-
Fused pyrazole-pyrimidine ring system
-
Amino functionality at the 3-position
-
Planar configuration
-
Multiple nitrogen atoms providing hydrogen bond acceptor/donor sites
Synthesis Methods
Standard Synthetic Routes
The synthesis of 3-Aminopyrazolo[1,5-a]pyrimidine typically involves cyclization reactions of appropriate precursors. Several approaches have been documented in the literature:
Cyclocondensation Reactions
The most common synthetic pathway involves the cyclocondensation reaction of NH-5-aminopyrazoles with 1,3-bis-electrophilic reagents . This versatile approach allows for structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
A notable example reported by researchers involves the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of POCl₃ and a catalytic amount of pyridine . This method produces higher yields in reduced time compared to alternative conditions using dimethyl malonate under basic media .
Microwave-Assisted Synthesis
Microwave-assisted processes have significantly improved the synthesis of pyrazolo[1,5-a]pyrimidines. Castillo et al. developed a regioselective, time-efficient one-pot route for synthesizing diversely substituted 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines . The reaction features:
-
Sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles
-
Followed by regioselective electrophilic substitution with electrophilic reagents
-
Short reaction times
-
High yields
-
Operational simplicity
Pericyclic Reaction Approach
An alternative approach reported by Ding and colleagues involves pericyclic reactions without using aminopyrazole as a starting material . This method utilizes a [4+2] cycloaddition reaction from acyclic precursors:
-
N-propargylic sulfonylhydrazone is treated with sulphonyl azide in the presence of catalytic copper (I) chloride
-
Click reaction forms a triazole intermediate
-
Intramolecular Diels-Alder reaction forms both rings
-
Basic treatment leads to elimination reaction producing the desired product
Functionalization Methods
Post-synthesis functionalization allows further modification of the 3-Aminopyrazolo[1,5-a]pyrimidine scaffold. These methods include:
-
Conversion of 3-halopyrazolo[1,5-a]pyrimidines to 3-aminopyrazolo[1,5-a]pyrimidines
-
Cross-coupling reactions for introducing various substituents
-
Halogenation reactions for introducing functional groups at different positions
Biological Activities
Anticancer Properties
3-Aminopyrazolo[1,5-a]pyrimidine and its derivatives have demonstrated significant anticancer activities through various mechanisms:
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine compounds have shown potent inhibitory activity against several kinases involved in cancer progression:
Pim-1 Kinase Inhibition: Derivatives of the compound strongly inhibit Pim-1 kinase, which plays a crucial role in abnormal cell growth in cancers . Selected compounds have demonstrated ability to suppress:
-
Phosphorylation of BAD protein in cell-based assays
-
2-dimensional colony formation in clonogenic cell survival assays at submicromolar potency
Selective Kinase Inhibition Profile: Studies have shown that pyrazolo[1,5-a]pyrimidine compounds can achieve impressive selectivity profiles, as illustrated in Table 1:
Table 1. Kinase Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine Derivative | |
---|---|
Selectivity score S(50) | 0.14 |
>95% inhibition at 1.0 μM | Pim-1, TRKC |
95% to >80% inhibition at 1.0 μM | Flt-3, TRKB, LCK, Haspin, MUSK, TRKA, HIPK4 |
80% to >50% inhibition at 1.0 μM | YES1, CK2a, HIPK2, Pim-2, FYN, JAK2, FMS, c-Src |
S(50) indicates the ratio of kinases in a panel (119 total) inhibited by >50% at 1 μM concentration .
RET Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy as RET kinase inhibitors in cellular assays, demonstrating significant anti-proliferative effects . In vivo studies have shown:
Cellular Effects
The anticancer activity of pyrazolo[1,5-a]pyrimidines extends to various cancer cell lines:
-
Inhibition of viability in non-small cell lung cancer (NSCLC) cell lines through induction of apoptosis
-
Interference with cell growth and survival pathways
-
Suppression of insulin-like growth factor 1 receptor (IGF1R) and Src activation
Antituberculosis Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified through high-throughput whole-cell screening as potential antituberculosis leads . Structure-activity relationship studies have revealed:
-
Specific moieties at the C-7 position are crucial for enhancing activity against Mycobacterium tuberculosis
-
Compounds show favorable safety profiles alongside antimicrobial efficacy
Antibacterial Properties
Novel arylazopyrazolo[1,5-a]pyrimidines have been evaluated for their antibacterial effectiveness . Recent research has demonstrated significant therapeutic potential against various bacterial pathogens, with promising results in both in vitro and in vivo studies.
α-Glucosidase Inhibition
A library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines has been evaluated for α-glucosidase inhibitory activity . All synthesized compounds showed good to excellent inhibitory activities with IC50 values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM, significantly more potent than the standard drug acarbose (IC50 = 750.0 ± 1.5 µM) .
The compounds were classified into two categories based on substituents on the pyrazole moiety:
-
Amide functional group at C3-position (compounds 3a-z)
Of these derivatives, compound 3d was the most potent with an IC50 value of 15.2 ± 0.4 µM . Kinetic analysis showed that the inhibition mechanism was competitive in nature.
Bruton Tyrosine Kinase (BTK) Inhibition
3-Aminopyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity as reversible inhibitors of Bruton Tyrosine Kinase (BTK), a nonreceptor tyrosine kinase that serves as a major therapeutic target for B-cell-driven malignancies.
Structure-Activity Relationships
Extensive structure-activity relationship studies have been conducted to understand how structural modifications affect the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
Modifications at R1 Position
Modifications of the phenyl group at the R1 position have been found to significantly impact activity and selectivity profiles . These modifications are typically introduced in the final step of synthesis through:
-
Condensation reaction of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine with diethyl malonate
-
Construction of the pyrazolo[1,5-a]pyrimidine core
C-7 Position Modifications
For antituberculosis activity, specific moieties at the C-7 position are crucial for enhancing efficacy against Mycobacterium tuberculosis . Structure-activity relationship studies have identified optimal substituents for this position.
3-Position Modifications
The aminopyrazolo[1,5-a]pyrimidine scaffold allows for various modifications at the 3-position, including:
-
Halogenation (3-halopyrazolo[1,5-a]pyrimidines)
-
Nitration (3-nitropyrazolo[1,5-a]pyrimidines)
-
Introduction of alkynyl groups (3-alkynylpyrazolo[1,5-a]pyrimidines)
These modifications can significantly alter the biological activity and selectivity of the compounds.
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyrimidine and its derivatives varies depending on the specific biological target and structural modifications:
Kinase Inhibition Mechanisms
Pyrazolo[1,5-a]pyrimidine compounds typically act as ATP-competitive inhibitors of various kinases, occupying the ATP-binding pocket and preventing phosphorylation of substrate proteins . This mechanism underlies their activity against:
-
Pim-1 kinase: Inhibition leads to suppression of BAD phosphorylation, promoting apoptosis
-
RET kinase: Inhibition results in decreased cell proliferation and tumor growth
-
Bruton Tyrosine Kinase (BTK): Inhibition affects B-cell signaling pathways
Enzyme Inhibition Mechanisms
For α-glucosidase inhibition, kinetic analysis has shown that certain pyrazolo[1,5-a]pyrimidine derivatives act through a competitive mechanism . This suggests that they bind to the active site of the enzyme, directly competing with the substrate.
Applications in Drug Discovery
Approved Drugs and Clinical Candidates
The pyrazolo[1,5-a]pyrimidine scaffold has led to several approved drugs and clinical candidates , including:
-
Indiplon: A sedative-hypnotic
-
Dorsomorphin: A selective inhibitor of bone morphogenetic protein (BMP) signaling
-
Reversan: A selective inhibitor of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1)
-
Presatovir: An antiviral agent
-
Anagliptin: An antidiabetic drug
Material Science
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their investigation in material science for applications such as:
Fluorescent Probes
Some derivatives have been developed as colorimetric or fluorescent probes for:
-
Detecting nitroreductase
-
Imaging hypoxic tumor cells
Comparative Analysis with Similar Compounds
3-Aminopyrazolo[1,5-a]pyrimidine can be compared with structurally related heterocyclic compounds to highlight its unique properties:
Similar Compounds
-
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities
-
Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting distinct pharmacological properties
Distinguishing Features
The specific arrangement of nitrogen atoms within the fused ring system of 3-Aminopyrazolo[1,5-a]pyrimidine imparts distinct electronic and steric properties. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, making it a versatile scaffold for drug discovery and development.
Recent Developments and Future Directions
Recent Synthetic Advances
Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines have focused on:
-
Improving known reaction protocols
-
Developing innovative synthesis methods
-
Creating more efficient, straightforward reactions under mild conditions
Emerging Therapeutic Areas
Current research is exploring the potential of 3-Aminopyrazolo[1,5-a]pyrimidine derivatives in several emerging therapeutic areas:
-
Targeted Cancer Therapy: Development of highly selective kinase inhibitors with improved safety profiles
-
Antimicrobial Resistance: Novel antibacterial compounds to address the growing problem of resistance
-
Metabolic Disorders: Alpha-glucosidase inhibitors for diabetes management
-
Antiviral Agents: New compounds targeting viral infections including hepatitis C and HIV
Future Research Directions
Future research on 3-Aminopyrazolo[1,5-a]pyrimidine is likely to focus on:
-
Further optimization of structure-activity relationships
-
Development of more selective compounds with reduced off-target effects
-
Exploration of novel biological targets
-
Combination therapies with established therapeutic agents
-
Advanced delivery systems to improve pharmacokinetic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume